2-Chloro-3-(methylamino)phenol
Description
These substituents influence reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-chloro-3-(methylamino)phenol |
InChI |
InChI=1S/C7H8ClNO/c1-9-5-3-2-4-6(10)7(5)8/h2-4,9-10H,1H3 |
InChI Key |
DGHGKGXBAPKIRN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydroxyl group with the methylamino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Chloro-3-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methylamino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 2-Chloro-3-(methylamino)phenol with related compounds:
Key Observations :
- Bioactivity: While 2-[(Methylamino)methyl]phenol (a positional isomer) demonstrates anti-biofilm and antiviral activity against S. aureus via SarA inhibition , the chloro substituent in this compound may alter binding affinity or toxicity profiles.
Environmental and Toxicological Profiles
- Chlorophenol Derivatives: 2-Chlorophenol (CAS 30038) is monitored in environmental matrices (water, soil) due to persistence and toxicity . The methylamino group in this compound may reduce environmental persistence compared to non-polar analogs like 4-Chloro-3-methyl-phenol but increase mammalian toxicity risks due to reactive amine groups .
- Regulatory Status: 4-Chloro-2-methylphenol has an OECD SIDS assessment, highlighting concerns about aquatic toxicity . No analogous data exists for this compound, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
